Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro-
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Overview
Description
Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- is an organic compound with the molecular formula C24H16O2 It is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic processes and continuous flow reactors. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and reactivity.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research into its pharmacological properties explores its potential use in drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism by which Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione: A related compound with similar aromatic structures but different functional groups.
Benzo[rst]pentaphene-5,8-dione: Another structurally related compound with distinct chemical properties.
Uniqueness
Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- is unique due to its specific arrangement of hydroxyl groups and aromatic rings, which confer distinct reactivity and potential applications compared to its analogs. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in various research fields.
Properties
CAS No. |
80115-68-0 |
---|---|
Molecular Formula |
C24H16O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),5,8,10,12,14,16,18,20(24),21-undecaene-3,4-diol |
InChI |
InChI=1S/C24H16O2/c25-20-10-7-16-12-15-6-5-14-11-13-3-1-2-4-17(13)18-8-9-19(22(15)21(14)18)23(16)24(20)26/h1-12,20,24-26H |
InChI Key |
NCZVNBHYEKTVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C(C(C(C=C6)O)O)C(=C54)C=C3 |
Origin of Product |
United States |
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